3-Cbz-aminocyclohexanecarboxylic acid
Description
Significance of Cyclic β-Amino Acids in Contemporary Chemical Research
Cyclic β-amino acids are unnatural building blocks that have garnered significant attention in medicinal and peptide chemistry. nih.govresearchgate.net Their incorporation into peptide sequences is a key strategy for improving proteolytic stability, a crucial factor in drug design. nih.gov These conformationally restricted moieties introduce structural rigidity into peptide backbones, which can enhance biological activity and stability. nih.gov
The unique structural constraints of cyclic β-amino acids make them valuable components in the design of peptidomimetics and foldamers—sequence-specific oligomers that adopt well-defined three-dimensional structures. nih.govnih.gov Foldamers containing cyclic β-amino acids, such as 2-aminocyclohexanecarboxylic acid (ACHC), can form stable helical structures and self-assembling nanostructures. nih.govresearchgate.net This ability to create predictable and stable secondary structures makes them promising scaffolds for developing novel therapeutic agents, biomaterials, and tools for molecular recognition. researchgate.net Research has also demonstrated that bacterial ribosomes can incorporate cyclic β-amino acids into polypeptides, expanding the set of monomers available for biological synthesis. chemistryworld.com
Role of the N-Benzyloxycarbonyl (Cbz) Protecting Group in Amino Acid Chemistry
The N-benzyloxycarbonyl (Cbz or Z) group is a crucial amine protecting group in organic and peptide synthesis. bachem.com Introduced by Max Bergmann and Leonidas Zervas in 1932, the Cbz group was instrumental in advancing the field of controlled peptide synthesis. total-synthesis.commasterorganicchemistry.com Its primary function is to reversibly block the nucleophilicity of an amino group on an amino acid, thereby preventing uncontrolled polymerization and other side reactions during the formation of a peptide bond. peptide.comlibretexts.orgbeilstein-journals.org
The Cbz group is typically introduced by reacting an amino acid with benzyl (B1604629) chloroformate (Cbz-Cl) under alkaline conditions. highfine.com One of the advantages of the Cbz group is its stability under a wide range of conditions, including those used for the removal of other protecting groups, making it orthogonal to many other protective strategies. total-synthesis.com Furthermore, the introduction of a Cbz group often enhances the crystallinity of amino acids and peptides, which facilitates their purification. highfine.com
The removal of the Cbz group (deprotection) is commonly achieved through catalytic hydrogenolysis (e.g., using H₂ gas with a palladium-on-carbon catalyst), a mild method that occurs at neutral pH. masterorganicchemistry.com Alternatively, it can be cleaved by strong acids such as hydrogen bromide in acetic acid. bachem.com This reliable protection and deprotection chemistry has established the Cbz group as a foundational tool in solution-phase peptide synthesis. bachem.compeptide.com
Scope and Research Objectives Pertaining to 3-Cbz-aminocyclohexanecarboxylic Acid
This compound, specifically Z-cis-3-aminocyclohexanecarboxylic acid, is a specialized derivative that combines the structural features of a cyclic β-amino acid with the protective chemistry of the Cbz group. chemimpex.com Research on this compound focuses on its application as a versatile building block in the synthesis of more complex molecules for pharmaceutical and biochemical research. chemimpex.com
The primary research objectives for this compound are centered on its use in medicinal chemistry. It serves as a key intermediate in the synthesis of novel therapeutic agents, with a particular focus on those targeting neurological disorders. chemimpex.com The cyclohexane (B81311) ring provides a stable and conformationally defined scaffold, which is valuable in drug design. chemimpex.com
Another significant area of research is its incorporation into peptide-based drugs. The structural integrity imparted by the cyclic amino acid component can enhance the bioavailability and efficacy of active pharmaceutical ingredients. chemimpex.com Researchers utilize its compatibility with various synthetic pathways to produce tailored derivatives for specific applications, including the development of more stable and effective peptides for conditions such as cancer and autoimmune diseases. chemimpex.com Its use is also explored in studies of enzyme inhibition and receptor binding, as well as in material science for creating novel polymers. chemimpex.com
Chemical Properties and Identifiers
The following tables provide key data for the parent compound, 3-Aminocyclohexanecarboxylic acid, and its N-Cbz protected form.
Table 1: Properties of 3-Aminocyclohexanecarboxylic Acid
| Property | Value |
| IUPAC Name | 3-aminocyclohexane-1-carboxylic acid nih.gov |
| CAS Number | 25912-50-9 scbt.comchemspider.com |
| Molecular Formula | C₇H₁₃NO₂ scbt.com |
| Molecular Weight | 143.18 g/mol nih.gov |
| Synonyms | 3-amino-cyclohexanecarboxylic acid chemspider.com |
Data sourced from PubChem and ChemSpider. nih.govchemspider.com
Table 2: Properties of Z-cis-3-aminocyclohexanecarboxylic acid
| Property | Value |
| Synonym | Z-1,3-cis-ACHC-OH chemimpex.com |
| CAS Number | 952616-39-6 chemimpex.com |
| Molecular Formula | C₁₅H₁₉NO₄ chemimpex.com |
| Molecular Weight | 277.3 g/mol chemimpex.com |
| Appearance | White crystalline powder chemimpex.com |
| Melting Point | 109-115 °C chemimpex.com |
Data sourced from Chem-Impex. chemimpex.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H19NO4 |
|---|---|
Molecular Weight |
277.31 g/mol |
IUPAC Name |
1-amino-3-phenylmethoxycarbonylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H19NO4/c16-15(14(18)19)8-4-7-12(9-15)13(17)20-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,16H2,(H,18,19) |
InChI Key |
PLAGNJWQJMERQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(C1)(C(=O)O)N)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Cbz Aminocyclohexanecarboxylic Acid and Derivatives
Stereoselective Synthesis Strategies for Aminocyclohexanecarboxylic Acid Scaffolds
The creation of the aminocyclohexanecarboxylic acid backbone with defined stereochemistry is the foundational challenge in synthesizing the target compound. Various modern synthetic methods have been adapted to achieve high levels of stereocontrol.
Achieving precise control over the stereocenters on the cyclohexane (B81311) ring is critical. Diastereoselective synthesis often relies on substrate-controlled or reagent-controlled strategies to favor the formation of one diastereomer over others. nih.gov Methods such as cascade Michael-aldol reactions or double Michael additions on pro-chiral substrates are employed to construct highly substituted cyclohexanone (B45756) skeletons, which are key precursors to the desired amino acids. youtube.comrsc.org The relative stereochemistry of the substituents can be directed by the reaction conditions and the nature of the starting materials. rsc.org
For enantioselective synthesis, which is crucial for producing biologically active molecules, chiral catalysts or auxiliaries are employed. researchgate.netyoutube.com Asymmetric phase-transfer catalysis, for instance, has been successfully used for the enantioselective alkylation of glycine (B1666218) derivatives to produce chiral α-amino acids. libretexts.orgnih.gov Similarly, organocatalytic approaches can facilitate the enantioselective formation of cyclic systems. rsc.org These methods allow for the synthesis of enantiomerically pure and conformationally constrained cyclic β-amino acids, which serve as valuable synthetic precursors. researchgate.netyoutube.com
Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of carbocycles and heterocycles, including cyclic amino acids. nih.govrsc.org This reaction typically utilizes well-defined ruthenium-based catalysts, such as Grubbs catalysts, which exhibit remarkable functional group tolerance and activity. nih.gov The strategy involves designing a linear peptide or amino acid precursor containing two terminal olefinic groups. nih.gov Upon exposure to the catalyst, an intramolecular metathesis reaction occurs, closing the ring to form the desired cyclic structure with a carbon-carbon double bond. nih.govrsc.org
The power of RCM lies in its ability to form a wide range of ring sizes, from 6- to 20-membered rings, making it highly suitable for creating the cyclohexene (B86901) core that can be subsequently reduced to cyclohexane. nih.gov The method is particularly effective for synthesizing constrained peptidomimetics and has been widely applied in both solution-phase and solid-phase synthesis. rsc.orgnih.gov
Reductive amination is a cornerstone method for the synthesis of amines and is highly applicable to the preparation of aminocyclohexanecarboxylic acid scaffolds. nih.govorganic-chemistry.org This process involves the reaction of a ketone or aldehyde with an amine (or ammonia) to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. organic-chemistry.org To synthesize 3-aminocyclohexanecarboxylic acid, a suitable precursor would be a 3-oxocyclohexanecarboxylic acid derivative.
The reaction is typically performed as a one-pot procedure under mild, weakly acidic conditions which favor imine formation. nih.gov A key aspect of this method is the choice of reducing agent, which must selectively reduce the imine intermediate in the presence of the starting carbonyl compound. organic-chemistry.org
| Reducing Agent | Characteristics |
| Sodium Cyanoborohydride (NaBH₃CN) | Mild reducing agent; selectively reduces imines and iminium ions at acidic pH where carbonyl reduction is slow. organic-chemistry.org |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and less toxic alternative to NaBH₃CN; effective for a wide range of substrates. organic-chemistry.org |
| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | Can be used for both imine formation and reduction in a single step; requires careful control of conditions. nih.gov |
This methodology offers a direct and efficient route to the aminocycloalkane core structure from readily available carbonyl compounds.
The stereoselective introduction of functional groups onto the cyclic scaffold can be achieved through intramolecular cyclization reactions initiated by an electrophile. Iodocyclization, such as iodolactonization or iodolactamization, serves as a powerful strategy for this purpose. This approach involves an unsaturated N-protected amino acid precursor which, upon treatment with iodine (I₂) and a mild base, undergoes a stereoselective ring closure.
In a representative example, an unsaturated 2,8-diaminoazelate derivative was treated with cesium carbonate and iodine, leading to a stereoselective iodolactonization. This process forms a lactone iodide, a cyclic intermediate where the stereochemistry is precisely controlled by the cyclization event. This intermediate is highly valuable as it can undergo subsequent reactions, such as intramolecular displacement of the iodide, to forge complex bicyclic or functionalized monocyclic amino acid structures. While not forming an iodooxazinone directly, this principle of iodine-mediated cyclization is a key strategy for the stereocontrolled synthesis and functionalization of complex amino acid scaffolds.
Installation and Deprotection of the Benzyloxycarbonyl (Cbz) Group
Once the aminocyclohexanecarboxylic acid core is synthesized, the amino group must be protected to allow for further chemical manipulation, such as in peptide synthesis. The benzyloxycarbonyl (Cbz) group is one of the most widely used protecting groups for amines due to its stability and ease of introduction and removal.
The most common method for introducing the Cbz group is the reaction of the amino acid with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. This reaction, often performed under Schotten-Baumann conditions, involves the nucleophilic attack of the amine onto the carbonyl carbon of Cbz-Cl, with a base present to neutralize the hydrochloric acid byproduct.
Several variations of this procedure exist to optimize yield and selectivity, particularly for complex molecules.
| Method | Reagents & Conditions | Notes |
| Standard Basic Conditions | Benzyl chloroformate (Cbz-Cl), Na₂CO₃ or NaHCO₃ in H₂O/Dioxane. | The pH is typically controlled between 8 and 10 to prevent Cbz-Cl decomposition and amino acid racemization. |
| Organic Base | Cbz-Cl, Triethylamine (Et₃N) or DIPEA in an organic solvent like CH₂Cl₂. | A common method in standard organic synthesis. |
| Aqueous Media | Cbz-Cl in water at room temperature, without any organic solvent. | A green and environmentally friendly approach that shows high chemoselectivity, protecting amino groups over hydroxyl groups. |
| Activated Esters | N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) | Offers an alternative to Cbz-Cl, often used for sensitive substrates. |
The Cbz group is valued for its stability under both acidic and basic conditions and its orthogonality to other common protecting groups like Boc and Fmoc.
Following its installation, the Cbz group can be selectively removed when needed. The classic and most common deprotection method is catalytic hydrogenolysis. This involves treating the Cbz-protected compound with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The reaction is clean, yielding the free amine, toluene, and carbon dioxide. Alternative methods include transfer hydrogenation using a hydrogen donor or treatment with strong acids like HBr in acetic acid, although the latter is less mild.
Selective Cleavage of the Cbz Protecting Group
The carboxybenzyl (Cbz) group is a widely utilized amine protecting group in organic synthesis, valued for its stability under various conditions. Its removal, or deprotection, is a critical step in the synthesis of more complex molecules. The choice of cleavage method often depends on the presence of other functional groups within the molecule, necessitating selective conditions that leave other parts of the molecule intact.
Standard methods for Cbz group cleavage are broadly applicable and well-documented. The most common method is catalytic hydrogenation . This process typically involves reacting the Cbz-protected compound with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. The reaction is generally clean and efficient, yielding the free amine, toluene, and carbon dioxide as byproducts.
Alternative conditions for Cbz removal are employed when catalytic hydrogenation is incompatible with other functional groups in the molecule, such as alkenes or alkynes. These methods include the use of strong acids, Lewis acids, or dissolving metal reductions. For instance, treatment with HBr in acetic acid can effectively cleave the Cbz group. Lewis acids like trimethylsilyl (B98337) iodide (TMSI) also offer a pathway for deprotection. Dissolving metal systems, such as sodium in liquid ammonia (B1221849) (Na/NH₃), provide another powerful, albeit harsh, method for Cbz cleavage.
More recently, novel methods have been developed for highly selective Cbz deprotection. One such method utilizes a nickel(0) catalyst generated in situ. This system has been shown to chemospecifically cleave a Cbz group from a nitrogen within a heteroaromatic ring while leaving a Cbz group on a more basic, non-heteroaromatic amine untouched. This highlights the potential for achieving high selectivity based on the electronic environment of the protected amine.
Table 1: Comparison of Selected Cbz Cleavage Methodologies
| Method | Reagents/Catalyst | Conditions | Substrate Compatibility Notes |
|---|---|---|---|
| Catalytic Hydrogenolysis | H₂, Pd/C | Typically room temperature and atmospheric pressure | Sensitive to other reducible groups like alkenes, alkynes, and some sulfur-containing groups. |
| Strong Acid Cleavage | HBr in Acetic Acid | Room temperature or gentle heating | Can affect acid-labile groups like Boc protecting groups or tert-butyl esters. |
| Lewis Acid Cleavage | Trimethylsilyl iodide (TMSI) | Anhydrous conditions, often in a solvent like acetonitrile (B52724) or dichloromethane | Can be reactive towards other functional groups; selectivity depends on the substrate. |
| Dissolving Metal Reduction | Sodium (Na) in liquid Ammonia (NH₃) | Low temperature (-78 °C) | Reduces many other functional groups, making it less suitable for complex molecules. |
Derivatization and Functionalization of the Cyclohexane Core
Modification of the cyclohexane ring of 3-Cbz-aminocyclohexanecarboxylic acid is essential for creating analogues with diverse properties. These modifications often require precise control over the position (regioselectivity) and three-dimensional arrangement (stereoselectivity) of newly introduced functional groups.
Regioselective and Stereoselective Functionalization of Cyclic Amino Acids
The synthesis of functionalized cyclic amino acids is a significant area of research, driven by their value in drug discovery and peptide science. Methodologies for achieving regioselective and stereoselective functionalization are diverse. For instance, palladium-catalyzed C–H activation has emerged as a powerful tool for the site-selective modification of amino acids and peptides. This approach allows for the introduction of various substituents, such as aryl or alkyl groups, at specific sp³ C–H bonds on the cyclic core.
Ring-closing metathesis (RCM) is another key strategy used in the stereoselective synthesis of cyclic amino acid derivatives. This method often follows a tandem reaction, such as a palladium-catalyzed allylic amination/-Stevens rearrangement, to construct a diene precursor which is then cyclized using a ruthenium catalyst. The stereochemistry of the final product is often controlled by the stereochemistry of the starting materials and the transition states of the key reactions.
Furthermore, intramolecular Michael additions can be used to construct cyclic γ-amino acids with high stereocontrol. The use of bifunctional thiourea (B124793) catalysts can promote the cyclization of a nitronate onto a conjugated ester, generating multiple contiguous stereocenters with high diastereoselectivity and enantioselectivity.
Synthesis of Substituted this compound Analogues
The synthesis of substituted analogues of this compound can be achieved by applying regioselective and stereoselective methods to appropriate precursors. For example, a stereoselective route has been developed for introducing side chains at the 3-position of a related compound, trans-2-aminocyclopentanecarboxylic acid (ACPC). This involves the regioselective ring opening of a bicyclic aziridine (B145994) intermediate with various nucleophiles, which installs a functional group at the desired position. A similar strategy could be envisioned for the cyclohexane system.
The synthesis of different stereoisomers of aminocyclohexanecarboxylic acids often starts from precursors like cyclohexane-1,3-dicarboxylic acid. Enzymatic desymmetrization of a meso-diester intermediate can yield a chiral monoester, which can then be converted to the desired amino acid via a modified Curtius-type rearrangement. This approach allows for the preparation of optically pure isomers. The relative stereochemistry (cis or trans) of the amino and carboxylic acid groups is a critical aspect of the synthesis, often controlled by the choice of starting materials and reaction pathways, such as the hydrogenation of substituted aminobenzoic acids.
Table 2: Overview of Functionalization and Analogue Synthesis Strategies
| Strategy | Key Reaction | Type of Functionalization/Analogue | Selectivity Control |
|---|---|---|---|
| C–H Activation | Palladium-catalyzed C–H arylation/alkylation | Introduction of substituents at various positions on the cyclohexane ring. | Directed by specific ligands and directing groups. |
| Ring-Closing Metathesis (RCM) | Ruthenium-catalyzed metathesis of a diene precursor. | Formation of the cyclic core with embedded functionality. | Stereochemistry is often substrate-controlled from chiral starting materials. |
| Aziridine Ring-Opening | Nucleophilic attack on an activated aziridine. | Introduction of a functional group at a specific position (e.g., C3). | Regioselectivity is governed by electronic and steric factors of the aziridine. |
Stereochemical and Conformational Landscape of 3 Cbz Aminocyclohexanecarboxylic Acid
Configurational Isomerism: cis- and trans- Orientations in Aminocyclohexanecarboxylic Acids
The presence of two substituents on the cyclohexane (B81311) ring of 3-aminocyclohexanecarboxylic acid gives rise to configurational isomers, specifically cis and trans diastereomers. fishersci.comgoogle.com These isomers are distinct molecules that cannot be interconverted through bond rotation. libretexts.org
In the context of a 1,3-disubstituted cyclohexane, the cis isomer has both substituents on the same face of the ring (both pointing up or both pointing down), while the trans isomer has them on opposite faces (one up and one down). libretexts.org The benzyloxycarbonyl (Cbz) group is attached to the nitrogen of the amino group, forming an amide linkage, but the fundamental stereochemical relationship is determined by the relative positions of the amino and carboxylic acid groups on the cyclohexane ring. bachem.commasterorganicchemistry.com The interconversion between cis and trans isomers is not a spontaneous process and typically requires chemical reactions that break and reform covalent bonds. google.comwmich.edu
Intrinsic Conformational Preferences of the Cyclohexane Ring System
The cyclohexane ring is not planar; it adopts a puckered conformation to relieve angle and torsional strain. byjus.comlibretexts.org This leads to a dynamic equilibrium between several conformations, with the chair form being the most stable. wikipedia.org
Chair and Boat Conformations and Energetics
The cyclohexane ring can exist in several conformations, the most significant of which are the chair, boat, twist-boat, and half-chair. byjus.comwikipedia.org The chair conformation is the most stable because it minimizes both torsional strain (all C-H bonds are staggered) and steric strain. libretexts.orgorgoreview.comcutm.ac.in
The boat conformation is less stable due to torsional strain from eclipsed hydrogen atoms and steric hindrance between the "flagpole" hydrogens, which are positioned close to each other. libretexts.orgcutm.ac.inallen.in The twist-boat conformation is a more stable intermediate between boat forms, and the half-chair is a high-energy transition state during the interconversion between chair and twist-boat forms. wikipedia.orgorgoreview.comallen.in
Relative Energies of Cyclohexane Conformations
| Conformation | Relative Energy (kJ/mol) | Relative Energy (kcal/mol) | Stability |
|---|---|---|---|
| Chair | 0 | 0 | Most Stable |
| Twist-Boat | 21-23 | 5.0-5.5 | Less stable than chair |
| Boat | 25-29.7 | 6.0-7.1 | Less stable than twist-boat |
| Half-Chair | 42-46 | 10-11 | Least Stable (Transition State) |
Data synthesized from multiple sources. wikipedia.orgorgoreview.comcutm.ac.inallen.in
Influence of Substituents on Ring Conformation
Substituents on a cyclohexane ring can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. fiveable.memasterorganicchemistry.com The chair conformation can undergo a "ring flip," which interconverts axial and equatorial positions. fiveable.me
For monosubstituted cyclohexanes, the conformation with the substituent in the equatorial position is generally more stable to avoid unfavorable steric interactions known as 1,3-diaxial interactions. libretexts.orglibretexts.orgopenochem.org These are repulsive forces between an axial substituent and the axial hydrogens on the same side of the ring. libretexts.org The preference for the equatorial position is quantified by the A-value, which is the difference in Gibbs free energy between the axial and equatorial conformers. wikipedia.org Larger substituents have larger A-values, indicating a stronger preference for the equatorial position. fiveable.melibretexts.org
In 3-Cbz-aminocyclohexanecarboxylic acid, both the carboxylic acid (-COOH) and the Cbz-amino (-NH-Cbz) groups are bulky.
trans-isomer : In the most stable chair conformation, both bulky substituents can occupy equatorial positions, minimizing steric strain.
cis-isomer : In any chair conformation, one substituent must be axial while the other is equatorial. libretexts.org The conformation where the larger group (likely the Cbz-amino group) occupies the equatorial position would be favored. libretexts.orglibretexts.org
Rotational Isomerism of Exocyclic Amide and Carboxylic Acid Bonds
Similarly, there is rotation around the single bond connecting the carboxylic acid group to the cyclohexane ring. While the barrier to rotation is lower than that of the amide bond, certain rotational conformations may be favored to minimize steric clashes with the cyclohexane ring or to facilitate intramolecular hydrogen bonding. acs.org
Computational Chemistry Approaches to Conformational Analysis
Computational chemistry provides powerful tools for investigating the complex conformational landscape of molecules like this compound. These methods can calculate the energies of different isomers and conformers to predict their relative stabilities and populations. researchgate.netresearchgate.net
Quantum Chemical Calculations (DFT, HF) for Energy Minimization
Quantum chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are widely used for conformational analysis. rsc.orgreddit.com These methods solve the Schrödinger equation for a molecule to determine its electronic structure and energy.
By performing geometry optimization, these calculations can find the lowest energy (most stable) conformation for a molecule. researchgate.net For a molecule with multiple conformational possibilities, like this compound, calculations can be performed on various starting geometries (e.g., different chair and boat forms, different substituent orientations) to identify all low-energy conformers. nih.gov
Molecular Dynamics Simulations and Conformational Sampling
Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of a molecule, offering profound insights into its flexibility and the accessible conformations it can adopt in different environments. wikipedia.orgnih.gov For a molecule like this compound, MD simulations can elucidate the dynamic interplay between the cyclohexane ring pucker, the orientation of the carboxylic acid and Cbz-amino substituents, and intramolecular interactions.
The MD Simulation Process: An MD simulation begins with an initial 3D structure of the molecule. The forces acting on each atom are then calculated using a molecular mechanics force field. nih.govj-octa.com Force fields are sets of empirical energy functions and parameters that define the potential energy of the system as a function of its atomic coordinates. Commonly used force fields for organic and biomolecules include AMBER, CHARMM, and OPLS. nih.goviaanalysis.com By solving Newton's equations of motion, the trajectory of each atom is propagated forward in time, typically in femtosecond (10⁻¹⁵ s) steps. wikipedia.org This process, repeated millions of times, generates a trajectory that represents the molecule's dynamic evolution. nih.gov
Conformational Sampling: The primary goal of MD and other related techniques is to perform a thorough conformational sampling of the molecule's potential energy surface. nih.govnih.gov This process aims to identify all low-energy, and therefore significantly populated, conformations. For this compound, this would involve exploring:
Ring Conformations: The cyclohexane ring primarily adopts chair conformations, but boat and twist-boat conformations can exist as transition states or in higher-energy states. MD simulations can quantify the energy barriers between these forms.
Side-Chain Flexibility: The Cbz group itself has multiple rotatable bonds, contributing to a complex conformational landscape. Studies on carbamate-containing molecules show that the amide bond within the carbamate (B1207046) group can exhibit both cis and trans configurations, although the trans form is generally more stable. nih.govacs.org
Various computational methods are employed to enhance conformational sampling, including Stochastic Search, Monte Carlo methods, and specialized algorithms like LowModeMD, which are designed to efficiently explore the conformational space of flexible molecules. nih.govnih.gov The results of such a search are typically represented as a set of unique conformers and their corresponding relative energies.
| Conformer ID | Ring Conformation | Carboxyl Group (C1) | Cbz-Amino Group (C3) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|---|---|
| 1 | Chair | Equatorial | Equatorial | 0.00 | 85.4 |
| 2 | Chair | Axial | Axial | 1.50 | 7.1 |
| 3 | Twist-Boat | Equatorial-like | Equatorial-like | 3.20 | 0.5 |
| 4 | Chair | Equatorial | Axial | 2.10 | 3.0 |
Note: The data in this table is hypothetical and serves to illustrate the typical results obtained from conformational sampling studies. It represents a plausible energy distribution for the cis-isomer where the diequatorial conformer is expected to be the most stable.
Predictive Modeling of Three-Dimensional Structures for Cyclic Amino Acids
Predicting the precise three-dimensional (3D) structure of a molecule from its chemical formula is a fundamental goal in computational chemistry. For non-standard amino acids like this compound, this task is particularly challenging due to the increased number of rotatable bonds and complex stereochemistry compared to proteinogenic amino acids. researchgate.netbyu.edu
Computational modeling of such compounds typically relies on the same molecular mechanics force fields used in MD simulations. ethz.ch The process involves generating an initial 3D structure and then performing an energy minimization to find the nearest low-energy conformation. However, to find the global energy minimum, more sophisticated conformational search algorithms are required, as discussed in the previous section. researchgate.net
Challenges with Non-Standard Residues: A significant hurdle in modeling molecules with unnatural building blocks is the availability of accurate force field parameters. ethz.ch While parameters for standard proteins and nucleic acids are well-validated, parameters for novel chemical moieties like the Cbz-protected aminocyclohexane core may require careful validation or custom parameterization using quantum mechanics (QM) calculations. researchgate.net QM methods provide a more fundamental, albeit computationally expensive, description of the electronic structure and can be used to derive the partial charges and bond parameters needed for molecular mechanics. ntnu.no
Advanced Modeling Approaches: In recent years, artificial intelligence and machine learning have revolutionized protein structure prediction, with tools like AlphaFold achieving remarkable accuracy for standard proteins. ebi.ac.uk While these tools were initially designed for proteinogenic amino acids, newer developments are extending their capabilities to include non-standard amino acids and other small molecules. researchgate.net These methods leverage vast structural databases to learn the complex relationships between sequence, chemical structure, and 3D conformation. neurips.cc Although specific applications of these advanced models to this compound have not been reported, they represent the future of predictive modeling for such custom chemical entities.
The ultimate goal of predictive modeling is to generate a reliable 3D structure that can be used for further studies, such as molecular docking to a protein target or simulating its behavior in a larger molecular assembly. The accuracy of these models is critical for their utility in fields like drug discovery and materials science. patsnap.comnih.gov
| Torsional Angle | Atoms Defining the Angle | Predicted Value (Degrees) | Description |
|---|---|---|---|
| ω (omega) | O=C-N-H | 178.5 | Carbamate amide bond planarity (trans) |
| φ (phi) | C(ring)-C(ring)-N-C(carbonyl) | -155.2 | Rotation around the C3-N bond |
| ψ (psi) | C(ring)-C(ring)-C(carboxyl)-OH | 65.8 | Rotation around the C1-C(carboxyl) bond |
| θ (theta) | C(benzyl)-O-C(carbonyl)-N | 175.1 | Rotation of the benzyloxy group |
Note: This table presents hypothetical data for a plausible low-energy conformer of the trans-isomer, illustrating the types of geometric parameters that are outputs of 3D predictive modeling. The values indicate a trans-amide bond and specific orientations of the key substituent groups.
Integration into Advanced Molecular Architectures: Peptidomimetics and Foldamers
3-Cbz-aminocyclohexanecarboxylic Acid as a Building Block in Peptide Science
The use of this compound provides a synthetically accessible route to incorporating aminocyclohexanecarboxylic acid residues into peptide chains. The carboxybenzyl (Cbz) protecting group on the amine allows for standard peptide coupling methodologies, after which it can be removed to allow for further chain elongation or cyclization. The resulting ACHC residue acts as a potent modulator of peptide conformation and stability.
The design of peptidomimetics—molecules that mimic the structure and function of natural peptides—often involves replacing standard amino acids with constrained analogues like ACHC to overcome limitations such as poor metabolic stability and conformational flexibility. mdpi.com The incorporation of both cis- and trans-3-aminocyclohexanecarboxylic acid into di- and tri-peptides has been successfully demonstrated. rsc.org This substitution can lead to α/β-peptides that are more resistant to degradation by proteases and peptidases. mdpi.com
The synthesis of cyclic peptides incorporating these residues typically involves standard solid-phase or solution-phase peptide synthesis to create a linear precursor. rsc.org The crucial macrocyclization step is often performed under high-dilution conditions to favor intramolecular reaction over intermolecular oligomerization. Common coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are employed to facilitate the formation of the amide bond, achieving a head-to-tail cyclization of the linear precursor. rsc.org The conformational constraints imposed by the ACHC residue can pre-organize the linear peptide into a conformation amenable to cyclization, potentially increasing the efficiency of the ring-closing step.
The primary advantage of incorporating aminocyclohexanecarboxylic acid residues is their profound ability to stabilize specific secondary structures. The defined stereochemistry (cis or trans) of the amino and carboxyl groups on the cyclohexane (B81311) ring dictates the torsional angles of the peptide backbone, thereby promoting the formation of predictable and stable conformations.
While much of the detailed structural work has been performed on the 2-aminocyclohexanecarboxylic acid (ACHC) isomer, the principles of conformational restriction are broadly applicable. The trans-isomer of ACHC is a powerful inducer of the 14-helix, a stable helical structure characterized by 14-membered hydrogen-bonded rings. nih.govwisc.edu In contrast, the cis-isomer can promote other helical forms, such as the 12/10-helix. Research has also shown that constrained residues like (1R,3S)-3-aminocyclohexanecarboxylic acid are effective in stabilizing native-like β-hairpin folds in aqueous solutions, maintaining the original display of natural side chains. nih.gov
The stability of these structures arises from a network of noncovalent interactions, primarily hydrogen bonds between backbone amide groups, which are enforced by the rigid cyclic nature of the ACHC residue. nih.gov
| ACHC Isomer | Peptide Type | Favored Secondary Structure | Key Characteristics |
|---|---|---|---|
| trans-ACHC | β-Peptide | 14-Helix | Robust helix formation stabilized by 14-membered hydrogen-bonded rings. nih.govwisc.edu |
| cis-ACHC | α/β-Peptide Hybrid | 11/9-Helix | Forms a stable helix when alternated with α-amino acids. |
| cis-ACHC | β-Peptide | 12/10-Helix | Promotes a distinct helical fold in oligomers of β-amino acids. |
| (1R,3S)-3-ACHC | Peptidomimetic | β-Hairpin | Effectively stabilizes hairpin turns in aqueous environments. nih.gov |
Hybrid peptides, which combine different classes of amino acids, leverage the unique properties of each building block. A well-studied class of hybrids are α/β-peptides, where α-amino acids are alternated with β-amino acids like ACHC. researchgate.netrsc.org This combination disrupts the typical hydrogen-bonding patterns of pure α- or β-peptides, leading to novel and highly stable secondary structures.
For instance, peptides with an alternating sequence of a standard L-α-amino acid and cis-ACHC have been shown to reliably adopt 11/9-helical conformations. This structure is a unique fold that is not readily accessible to peptides composed solely of natural amino acids. The conformational rigidity of the ACHC residue is crucial for nucleating and propagating this specific helical fold along the peptide backbone.
Foldamer Chemistry Utilizing Aminocyclohexanecarboxylic Acid Residues
Foldamers are oligomers made from non-natural building blocks that fold into stable, well-defined three-dimensional structures. nih.govresearchgate.net Because of their predictable folding and enhanced stability, they represent a distinct class of molecules with applications ranging from materials science to therapeutics. Aminocyclohexanecarboxylic acids are premier building blocks in foldamer chemistry due to their conformational rigidity and stereochemical diversity.
The "rational design" of foldamers is possible because the final conformation of the oligomer is encoded in the structure of its monomer units. For ACHC-based foldamers, the key design principle is the stereochemistry of the monomer. By synthesizing an oligomer purely from trans-ACHC monomers, one can predictably generate a stable 14-helix. nih.gov Similarly, using cis-ACHC monomers or alternating stereoisomers can lead to other specific helical or sheet-like structures.
This predictability allows chemists to design and synthesize foldamers with specific shapes, lengths, and surface functionalities. This is a significant advantage over natural peptides, where predicting the final folded structure from the primary sequence remains a major challenge. The design process involves selecting the appropriate ACHC isomer to achieve the desired backbone conformation, whether it be a tight helix, an extended strand, or a specific turn.
Once a foldamer is designed to adopt a specific shape, these individual molecules can act as building blocks for larger, supramolecular structures through self-assembly. The assembly process is governed by a collective balance of noncovalent interactions. researchgate.net
For ACHC-based foldamers, two primary forces drive self-assembly:
Hydrogen Bonding: The amide groups along the foldamer backbone can form hydrogen bonds not only intramolecularly (to stabilize the fold) but also intermolecularly, linking different foldamer chains together.
Hydrophobic Interactions: The nonpolar cyclohexyl rings are hydrophobic. In aqueous environments, these groups tend to aggregate to minimize their contact with water, leading to the packing of foldamer helices or sheets into larger assemblies.
Through these interactions, ACHC-based foldamers have been shown to self-assemble into a variety of well-defined nanostructures, including nanofibers, ribbons, and vesicles. researchgate.net For example, amphiphilic foldamers containing a high content of 14-helix-inducing trans-ACHC have been observed to form hydrogelating nanofibers. nih.gov The ability to control both the individual molecular fold and the subsequent self-assembly process opens the door to creating novel biomaterials with precisely engineered properties.
Applications in Protein Mimicry and Bioactive Scaffold Development
The defined stereochemistry and rigidity of the 3-aminocyclohexanecarboxylic acid core are instrumental in the development of bioactive scaffolds and molecules that mimic protein secondary structures. By replacing natural amino acids with this non-natural counterpart, researchers can create peptides with enhanced stability and predictable conformations.
The rational design of protein motifs involves using building blocks with predictable conformational preferences to create novel protein-like structures. The incorporation of cyclic amino acids like cis-3-aminocyclohexanecarboxylic acid (derived from its Cbz-protected precursor) into peptides can induce stable, well-defined secondary structures. These structures can then self-assemble into larger, functional nanoconstructs.
For instance, cyclic peptides composed of alternating α-amino acids and γ-amino acids, such as cis-3-aminocyclohexanecarboxylic acid, have been shown to form tubular nanostructures through hydrogen-bond-mediated stacking. nih.govacs.org The cyclohexane moiety projects towards the interior of these nanotubes, influencing their internal properties. researchgate.netresearchgate.net This approach allows for the creation of synthetic pores and channels with tailored inner chemistries. researchgate.net The predictable self-assembly of these peptide systems provides a pathway to designing complex synthetic nanoconstructs with potential applications in materials science and medicine.
Table 1: Research Findings on Synthetic Nanoconstructs Incorporating Aminocyclohexanecarboxylic Acid Derivatives
| Building Block | Resulting Structure | Key Findings | Reference |
| cis-3-aminocyclohexanecarboxylic acid | Tubular Nanostructures | Forms nanotubes through parallel stacking mediated by hydrogen bonds. | acs.org |
| cis-3-aminocyclohexanecarboxylic acid | α,γ-Cyclic Peptides | Self-assembles into nanotubes with a partially hydrophobic inner cavity. | researchgate.netacs.org |
| cis-3-aminocyclohexanecarboxylic acid | Antiparallel β-sheet-like dimers | N-methylation of the cyclic γ-amino acid leads to the formation of dimeric structures. | nih.gov |
Protein-protein interactions (PPIs) are fundamental to numerous cellular processes, making them attractive targets for therapeutic intervention. However, the large and often flat interfaces of PPIs can be challenging to target with small molecules. Cyclic peptides have emerged as a promising modality for modulating PPIs due to their ability to mimic protein secondary structures, such as β-turns and α-helices, which are often found at PPI interfaces. vdoc.pub
The incorporation of rigid, non-natural amino acids like 3-aminocyclohexanecarboxylic acid into cyclic peptides can enhance their metabolic stability and conformational rigidity. This pre-organization of the peptide into a bioactive conformation can lead to higher binding affinity and selectivity for the target protein.
A notable example is the use of cis-3-aminocyclohexanecarboxylic acid in the synthesis of novel macrocyclic peptidomimetics targeting the insulin-regulated aminopeptidase (B13392206) (IRAP). nih.gov In this research, the aminocyclohexanecarboxylic acid moiety was incorporated as part of a larger macrocyclic structure designed to inhibit the enzyme's activity. The synthesis utilized the protected form of the amino acid to enable its coupling into the peptidomimetic scaffold. nih.gov This highlights the role of building blocks like this compound in creating complex cyclic structures capable of modulating challenging biological targets.
Table 2: Research Findings on Cyclic Peptides for PPI Modulation
| Target | Peptidomimetic Scaffold | Role of Aminocyclohexanecarboxylic Acid | Reference |
| Insulin-Regulated Aminopeptidase (IRAP) | Macrocyclic Peptidomimetic | cis-3-aminocyclohexanecarboxylic acid was incorporated to explore C-terminal modifications and their impact on inhibitory activity. | nih.gov |
Applications in Functional Materials Science
Incorporation of Protected Amino Acids into Polymeric Systems
The incorporation of amino acids into polymer backbones can impart unique properties, such as biodegradability, improved cell adhesion, and stimuli-responsiveness. The Cbz protecting group on 3-aminocyclohexanecarboxylic acid is stable under various polymerization conditions and can be removed post-polymerization to expose the amine functionality for further modification or to introduce pH-responsive behavior.
Synthesis of Amino Acid-Functionalized Polymers and Copolymers
While specific studies detailing the polymerization of 3-Cbz-aminocyclohexanecarboxylic acid are not extensively documented in publicly available literature, the general principles of amino acid incorporation into polymers can be applied. The synthesis of polyamides and polyesters are common methods for integrating amino acids into polymer chains. For instance, the carboxylic acid moiety of this compound can be activated and reacted with a diamine monomer to form a polyamide. Similarly, if the amino group were deprotected and the carboxylic acid group protected, it could react with a dicarboxylic acid to also form a polyamide.
The synthesis of poly(amino acids) is often achieved through the ring-opening polymerization of N-carboxyanhydrides (NCAs). This method allows for the creation of polypeptides with controlled molecular weights and low dispersity. While the direct polymerization of this compound via this method would require its conversion to the corresponding NCA, this approach is a well-established route for producing amino acid-based polymers.
Table 1: Potential Polymerization Strategies for this compound
| Polymerization Method | Monomer(s) | Resulting Polymer | Potential Properties |
| Polycondensation | This compound (activated), Diamine | Polyamide | Thermal stability, mechanical strength |
| Polycondensation | Diol, Diacid chloride derived from this compound | Polyester | Biodegradability, tunable flexibility |
| Ring-Opening Polymerization | N-carboxyanhydride of 3-aminocyclohexanecarboxylic acid | Polypeptide | Biocompatibility, defined secondary structures |
Development of Advanced Hydrogels for Research Applications
Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water. Their tissue-like properties make them ideal for various biomedical applications. The incorporation of amino acids like this compound into hydrogel networks can introduce stimuli-responsive behavior. For example, after the removal of the Cbz group, the exposed amine and carboxylic acid groups can become protonated or deprotonated in response to changes in pH, leading to swelling or shrinking of the hydrogel. This property is highly desirable for controlled drug release applications.
Although specific research on hydrogels derived from this compound is limited, the principles of creating amino acid-based hydrogels are well-established. These hydrogels can be synthesized by copolymerizing a monomer derived from the amino acid with other hydrophilic monomers, such as 2-hydroxyethyl methacrylate (B99206) (HEMA). The resulting hydrogel's properties, such as its equilibrium water content and mechanical strength, can be tuned by varying the concentration of the amino acid monomer and the crosslinking density.
Role in Supramolecular Assembly and Nanostructure Fabrication
Supramolecular chemistry focuses on the non-covalent interactions between molecules to form well-defined, functional structures. The rigid cyclohexyl backbone and the potential for hydrogen bonding from the amide and carboxylic acid groups make this compound an interesting candidate for designing self-assembling systems.
Self-Assembling Systems for Material Formation
Design of Functional Nanoconstructs and Nanoassemblies
The carboxylic acid group of this compound can be used to functionalize the surface of nanoparticles. For example, it can be conjugated to amine groups on the surface of magnetic nanoparticles or quantum dots using carbodiimide (B86325) chemistry. This functionalization can improve the biocompatibility of the nanoparticles and provide a platform for further modification, such as the attachment of targeting ligands or drug molecules. The Cbz group can also be deprotected to introduce a positive charge on the nanoparticle surface, which can be useful for interacting with negatively charged biological membranes or for layer-by-layer assembly techniques.
Enabling Biodegradable and Biocompatible Material Platforms
A key driver for the use of amino acids in materials science is their inherent biocompatibility and the potential for biodegradability. Polymers derived from amino acids can be designed to degrade into non-toxic, natural metabolites.
The inclusion of this compound into a polymer backbone, particularly through ester or amide linkages, would be expected to yield a biodegradable material. The rate of degradation can be influenced by the hydrophilicity of the polymer and the accessibility of the hydrolyzable bonds. While the biocompatibility of polymers containing this specific amino acid would need to be experimentally verified, materials derived from natural building blocks are generally well-tolerated by biological systems.
Table 2: Summary of Potential Applications in Functional Materials
| Application Area | Key Feature of this compound | Potential Advantage |
| Functional Polymers | Bifunctional (amine and carboxylic acid) | Introduction of specific functionalities and responsiveness |
| Advanced Hydrogels | Potential for pH-responsiveness (after deprotection) | Controlled swelling and drug release |
| Supramolecular Assembly | Rigid cyclohexyl backbone, hydrogen bonding sites | Formation of ordered nanostructures |
| Nanostructure Fabrication | Carboxylic acid for surface conjugation | Improved biocompatibility and further functionalization of nanoparticles |
| Biodegradable Materials | Amino acid-based structure | Degradation into potentially non-toxic byproducts |
Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment
High-Resolution Spectroscopic Techniques
High-resolution spectroscopy offers an in-depth view of the molecular architecture of 3-Cbz-aminocyclohexanecarboxylic acid. Each technique provides a unique piece of the structural puzzle, and together they enable unambiguous confirmation of the compound's identity.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR: The proton NMR spectrum of this compound displays characteristic signals for each distinct proton environment. The aromatic protons of the benzyloxycarbonyl (Cbz) protecting group typically appear as a multiplet in the 7.30-7.40 ppm range. The benzylic methylene (B1212753) protons (C₆H₅CH₂ -) give rise to a singlet at approximately 5.1 ppm. The protons on the cyclohexyl ring produce a series of complex, overlapping multiplets in the aliphatic region (typically 1.2-2.5 ppm). The methine protons attached to the carbons bearing the amino and carboxyl groups (CH -N and CH -COOH) are also found in this region, with their specific chemical shifts and coupling constants being highly dependent on the cis/trans stereochemistry of the molecule.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. Key resonances include the carboxylic acid carbonyl (~175-180 ppm), the carbamate (B1207046) carbonyl of the Cbz group (~156 ppm), aromatic carbons (~127-136 ppm), the benzylic carbon (~67 ppm), and the various aliphatic carbons of the cyclohexyl ring (~25-50 ppm).
| NMR Data | ¹H NMR (Predicted Chemical Shift δ) | ¹³C NMR (Predicted Chemical Shift δ) |
| Assignment | ||
| Carboxylic Acid (COOH) | 10.0-12.0 ppm (broad singlet) | 175-180 ppm |
| Aromatic (C₆H₅) | 7.30-7.40 ppm (multiplet, 5H) | 127-129 ppm, 136 ppm (ipso) |
| Benzylic (CH₂) | ~5.1 ppm (singlet, 2H) | ~67 ppm |
| Carbamate (NHCOO) | ~5.0 ppm (broad doublet, 1H) | ~156 ppm |
| Cyclohexyl (CH) | 1.2-2.5 ppm (complex multiplets) | 25-50 ppm |
High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the molecular weight of this compound, which allows for the calculation of its elemental formula. Techniques like electrospray ionization (ESI) are commonly used. For the molecular formula C₁₅H₁₉NO₄, the calculated monoisotopic mass is 277.1314 Da. An experimental HRMS measurement confirming this value provides strong evidence for the compound's identity.
Collision-Induced Dissociation (CID) tandem mass spectrometry (MS/MS) is used to study the compound's fragmentation patterns, offering further structural confirmation. nih.gov The Cbz-protected amino acid exhibits predictable fragmentation pathways.
Key Fragmentation Pathways:
Loss of the benzyl (B1604629) group: A primary fragmentation involves the cleavage of the benzylic C-O bond, resulting in a prominent fragment corresponding to the loss of C₇H₇ (91 Da).
Decarboxylation: Loss of the carboxylic acid group as CO₂ (44 Da) is another common fragmentation pathway for this class of compounds.
Loss of the Cbz group: Cleavage can occur to lose the entire benzyloxycarbonyl group.
| HRMS Fragmentation Data | |
| Parent Ion [M+H]⁺ | m/z 278.1387 |
| Fragment | Description |
| [M+H - C₇H₈]⁺ | Loss of toluene |
| [M+H - CO₂]⁺ | Loss of carbon dioxide |
| [C₇H₇]⁺ | Benzyl/Tropylium ion |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within the molecule. The IR spectrum of this compound is characterized by several distinct absorption bands. spectroscopyonline.com
O-H Stretch: A very broad absorption band is typically observed from 2500 to 3300 cm⁻¹, characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. spectroscopyonline.comyoutube.com
N-H Stretch: A moderate, sharp peak appears around 3300-3400 cm⁻¹, corresponding to the N-H stretching of the carbamate group.
C-H Stretches: Absorptions just below 3000 cm⁻¹ (e.g., 2850-2950 cm⁻¹) are due to the aliphatic C-H stretching of the cyclohexyl ring, while weaker absorptions above 3000 cm⁻¹ correspond to the aromatic C-H stretches.
C=O Stretches: Two distinct carbonyl absorptions are visible. A strong, sharp peak around 1700-1730 cm⁻¹ is assigned to the carboxylic acid C=O stretch. spectroscopyonline.com A second strong peak, typically at a slightly lower wavenumber (1685-1710 cm⁻¹), corresponds to the C=O stretch of the carbamate (urethane) functional group.
| Characteristic IR Absorption Bands | |
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3300–2500 (broad) | O-H (Carboxylic Acid) |
| ~3350 (sharp) | N-H (Carbamate) |
| 3100-3000 | C-H (Aromatic) |
| 2950-2850 | C-H (Aliphatic) |
| ~1710 | C=O (Carboxylic Acid) |
| ~1690 | C=O (Carbamate/Amide I) |
| ~1530 | N-H Bend (Amide II) |
| ~1230 | C-O (Carboxylic Acid/Carbamate) |
As 3-aminocyclohexanecarboxylic acid possesses at least two chiral centers (at C1 and C3), its Cbz-protected derivative is also chiral. Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. arxiv.org
The resulting CD spectrum is unique to a specific enantiomer and its conformation in solution. The enantiomer of this compound would produce a mirror-image CD spectrum. The sign and magnitude of the Cotton effects, particularly those associated with the electronic transitions of the aromatic chromophore in the Cbz group, are highly sensitive to the absolute configuration of the stereocenters and the preferred solution-phase conformation of the cyclohexyl ring (e.g., chair conformation with equatorial or axial substituents). nih.govnih.gov Therefore, CD spectroscopy serves as a critical tool for confirming the enantiomeric identity of the compound and for studying its conformational dynamics in different solvent environments. rsc.org
Advanced Chromatographic Separation and Characterization
Chromatographic methods are the gold standard for separating this compound from reaction impurities or other stereoisomers and for determining its purity with high accuracy.
High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are the foremost techniques for assessing the purity of this compound. chemimpex.com
Reversed-Phase HPLC/UHPLC: This is the most common method for purity analysis. The compound is separated on a nonpolar stationary phase (e.g., C18) using a polar mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acidic modifier (e.g., 0.1% formic acid) to ensure good peak shape. Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks detected, usually by a UV detector set to a wavelength where the aromatic Cbz group absorbs strongly (e.g., ~254 nm).
Chiral HPLC: To separate the enantiomers and determine the enantiomeric excess (ee), a chiral stationary phase (CSP) is required. google.com The differential interaction of the enantiomers with the chiral phase allows for their separation into two distinct peaks.
UHPLC: This technique utilizes columns with smaller particles (<2 µm), which allows for significantly faster analysis times, higher resolution, and improved sensitivity compared to conventional HPLC, making it ideal for high-throughput analysis and the detection of trace impurities. nih.govnih.govresearchgate.net
| Example HPLC Method Parameters | |
| Parameter | Condition |
| Technique | Reversed-Phase UHPLC |
| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 40 °C |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, its application is generally limited to compounds that are thermally stable and volatile. This compound, due to its carboxylic acid and carbamate functional groups, is a non-volatile compound. Therefore, direct analysis by GC-MS is not feasible.
To utilize GC-MS for the analysis of this compound, a chemical derivatization step is required to convert it into a volatile and thermally stable derivative. This process involves reacting the non-volatile analyte with a derivatizing agent to block polar functional groups, thereby increasing its volatility. For a compound like this compound, derivatization would typically target the carboxylic acid group. Common methods include esterification (e.g., reaction with methanol or diazomethane (B1218177) to form a methyl ester) or silylation (e.g., reaction with BSTFA to form a trimethylsilyl (B98337) ester).
Once derivatized, the sample can be injected into the GC-MS system. The gas chromatograph separates the volatile derivative from other components in the mixture based on their boiling points and interactions with the stationary phase of the GC column. The separated component then enters the mass spectrometer, which ionizes the molecule and detects the fragments based on their mass-to-charge ratio. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint, allowing for structural confirmation and identification. While effective, this method is indirect and the potential for incomplete derivatization or side reactions must be considered when interpreting the results.
Hyphenated Techniques (e.g., LC-NMR, LC-MS) for Complex Mixture Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures, such as those encountered during synthesis or degradation studies of this compound. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique in modern analytical chemistry. It directly couples the high-resolution separation power of High-Performance Liquid Chromatography (HPLC) with the high sensitivity and specificity of mass spectrometry. For a compound like this compound, Reversed-Phase HPLC (RP-HPLC) is commonly used, where the compound is separated from impurities based on its polarity. The eluent from the LC column is then introduced into the mass spectrometer. Techniques like electrospray ionization (ESI) are used to generate ions of the analyte in the gas phase, which are then analyzed to determine the molecular weight with high accuracy.
For enhanced sensitivity and chromatographic performance, particularly for carboxylic acids, derivatization can be employed. Reagents such as 3-nitrophenylhydrazine (B1228671) (3-NPH) react with the carboxylic acid group, making the molecule more amenable to certain separation conditions and improving ionization efficiency. shimadzu.comnih.govslu.se Tandem mass spectrometry (LC-MS/MS) can provide further structural information by fragmenting the parent ion and analyzing the resulting daughter ions, which is crucial for distinguishing between isomers and confirming the compound's structure in a complex matrix. nih.gov
Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) represents one of the most powerful hyphenated techniques for unambiguous structure elucidation directly from a mixture. researchgate.netmdpi.com It combines the separation capabilities of LC with the detailed structural information provided by Nuclear Magnetic Resonance (NMR) spectroscopy. iosrphr.org This is particularly valuable for distinguishing between isomers (e.g., cis/trans isomers of the cyclohexyl ring) that may be difficult to differentiate by MS alone.
LC-NMR can be operated in several modes. In the "on-flow" mode, NMR spectra are acquired continuously as the eluent flows through the NMR probe. nih.gov For components present at lower concentrations, the "stop-flow" mode can be used, where the chromatographic flow is halted when the peak of interest is within the NMR probe, allowing for longer acquisition times and the performance of more complex 2D NMR experiments to fully elucidate the structure. nih.gov Despite its lower sensitivity compared to MS, advancements in magnet technology and probe design have made LC-NMR a practical tool for the comprehensive analysis of complex mixtures without the need for prior isolation of individual components. mdpi.com
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal information on bond lengths, bond angles, and torsional angles, thereby establishing the absolute stereochemistry and preferred solid-state conformation of a molecule. To perform this analysis, a high-quality single crystal of the compound is required.
While the specific crystal structure of this compound is not detailed in the provided search results, the analysis of the closely related parent compound, (1S,3R)-3-ammoniocyclohexanecarboxylate, illustrates the type of data that can be obtained. nih.gov In the solid state, this amino acid exists as a zwitterion, and the cyclohexane (B81311) ring adopts a chair conformation. nih.gov The crystallographic study provides precise measurements of the crystal lattice parameters and the spatial arrangement of the molecules within the unit cell. nih.gov
This technique would similarly be applied to this compound to confirm the relative and absolute stereochemistry of the substituents on the cyclohexane ring. It would reveal the conformation of the ring (e.g., chair, boat, or twist-boat), the orientation of the Cbz-amino and carboxylic acid groups (axial vs. equatorial), and the intricate network of intermolecular interactions, such as hydrogen bonds, that govern the crystal packing.
Table 1: Crystallographic Data for (1S,3R)-3-Ammoniocyclohexanecarboxylate Note: This data is for the parent amino acid and serves as an example of the information obtained from X-ray crystallography. nih.gov
| Parameter | Value |
| Chemical Formula | C₇H₁₃NO₂ |
| Molecular Weight | 143.18 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.5130 (10) |
| b (Å) | 6.1282 (9) |
| c (Å) | 22.518 (4) |
| Volume (ų) | 760.8 (2) |
| Z (molecules/unit cell) | 4 |
| Radiation | Mo Kα |
| Temperature (K) | 293 (2) |
Elemental Analysis for Stoichiometric Validation in Research
Elemental analysis is a fundamental and routine analytical technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a sample. This method provides an experimental validation of a compound's empirical formula, which is a critical step in confirming its identity and purity after synthesis.
For this compound, the molecular formula is C₁₅H₁₉NO₄. Based on this formula, the theoretical elemental composition can be calculated. An experimental analysis is then performed on a pure sample of the compound using a CHN analyzer. This instrument combusts a small, precisely weighed amount of the sample at high temperatures, converting the elements into simple gases (CO₂, H₂O, and N₂). These gases are then separated and quantified by detectors.
The experimentally determined mass percentages are compared with the theoretical values. A close agreement (typically within ±0.4%) between the experimental and calculated values provides strong evidence that the synthesized compound has the correct elemental composition and is free from significant impurities.
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass ( g/mol ) | Count | Total Mass ( g/mol ) | Mass Percent (%) |
| Carbon | C | 12.011 | 15 | 180.165 | 64.97 |
| Hydrogen | H | 1.008 | 19 | 19.152 | 6.91 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 5.05 |
| Oxygen | O | 15.999 | 4 | 63.996 | 23.07 |
| Total | 277.320 | 100.00 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
